molecular formula C14H14FN3O B4594223 N,N-bis(2-cyanoethyl)-2-(4-fluorophenyl)acetamide

N,N-bis(2-cyanoethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B4594223
M. Wt: 259.28 g/mol
InChI Key: CVCJLOAUPWJVRX-UHFFFAOYSA-N
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Description

N,N-bis(2-cyanoethyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C14H14FN3O and its molecular weight is 259.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.11209024 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoreactive Applications

Compounds with similar functionalities have been studied for their photoreactive properties. For instance, the photoreactions of flutamide, a compound with a nitroaromatic group, were investigated in different solvents, highlighting the potential of nitroaromatic compounds for photoreactive applications. Such studies suggest that N,N-bis(2-cyanoethyl)-2-(4-fluorophenyl)acetamide could be explored for its photoreactive behavior under various conditions, potentially contributing to the development of light-responsive materials or drugs (Watanabe, Fukuyoshi, & Oda, 2015).

Synthesis and Characterization

The synthesis and characterization of novel compounds containing cyano and fluoro groups, similar to this compound, have been detailed, offering insights into synthetic routes and the chemical properties of such compounds. These studies provide foundational knowledge for the synthesis of complex molecules and their potential applications in various fields, including materials science and medicinal chemistry (Yang Man-li, 2008).

Catalytic and Biological Activities

Research on compounds structurally related to this compound has also explored their catalytic and biological activities. For example, studies on the catalytic activity of complexes towards the oxidation of alkanes and alcohols under mild conditions reveal the potential of such compounds in facilitating chemical transformations, which is critical for the development of sustainable chemical processes (Sutradhar et al., 2018).

Drug Metabolism

The metabolism of drugs containing similar structural features, including the hydrolysis and transformation into active metabolites, has been extensively studied. These studies contribute to understanding the metabolic pathways and potential toxicological profiles of new compounds, which is crucial for the development of safer and more effective pharmaceuticals (Watanabe et al., 2009).

Properties

IUPAC Name

N,N-bis(2-cyanoethyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c15-13-5-3-12(4-6-13)11-14(19)18(9-1-7-16)10-2-8-17/h3-6H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCJLOAUPWJVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N(CCC#N)CCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.